叔丁基硼酸频哪醇酯

描述

Catalytic Asymmetric Synthesis with Rh-Diene Complexes

The study presented in paper introduces a general route to synthesize enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds are synthesized through an asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. The process utilizes chiral dienes as ligands and achieves high yields (63-90%) and enantioselectivities (89-94% ee), indicating the efficiency and precision of this synthetic method.

Preparation of tert-Butyl Esters via Pd-Catalyzed Tert-Butoxycarbonylation

In paper , a novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters is described. The cross-coupling reactions are facilitated by a palladium acetate and triphenylphosphine catalyst system, with dioxane as the solvent. This method is versatile, accommodating a wide range of substrates, including benzenes, pyridines, and quinolines, and can produce yields up to 94%.

Asymmetric Synthesis of Protected Arylglycines

Paper details a new method for the Rh(I)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. This method is used for the asymmetric synthesis of arylglycine derivatives, yielding high diastereoselectivities (>98:2) and high yields (61-90%). The resulting N-sulfinyl arylglycine ester products are versatile intermediates for further transformations, which can be used in various chemical applications.

Palladium-Catalyzed Cross-Coupling Reaction

The synthesis of 1-alkenylboronic acid pinacol esters is explored in paper through a palladium-catalyzed cross-coupling reaction. This method involves the use of bis(pinacolato)diboron with 1-alkenyl halides or triflates, achieving high yields with complete retention of configuration of the double bonds. The method is also applicable to the one-pot synthesis of unsymmetrical 1,3-dienes, demonstrating its utility in complex organic synthesis.

Synthesis of an Orthogonally Protected Boronic Acid Analog of Aspartic Acid

Paper describes the synthesis of an orthogonally protected boronic acid analog of aspartic acid. The key step involves the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate. This compound is then used to couple with L-isoleucinamide, leading to dipeptides with established absolute configurations. This research highlights the potential of boronic acid analogs in peptide synthesis.

Diastereoselective Addition of Zincated Hydrazones

In paper , the addition of zincated hydrazones to alkenylboronic acid pinacol esters is investigated. This reaction produces alpha-alkylated-gamma-boryl-gamma-zinciohydrazone intermediates with high diastereoselectivity. The subsequent trapping of boron/zinc bimetallic intermediates by carbon electrophiles results in gamma-boryl hydrazone with several contiguous stereogenic centers. The study also discusses the theoretical underpinnings of the reaction mechanism, emphasizing the role of the zinc atom and the steric effects of the tert-butyl ligand.

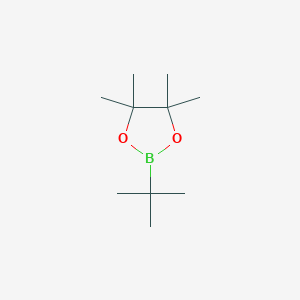

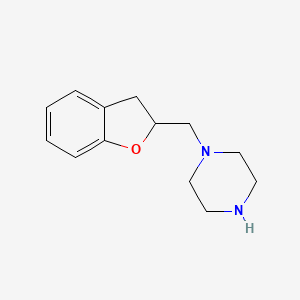

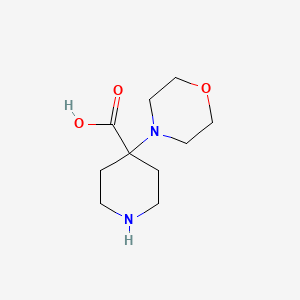

Molecular Structure Analysis

The molecular structure of tert-butylboronic acid pinacol ester is central to the reactions and syntheses described in the papers. The pinacol ester moiety provides stability to the boronic acid, making it a versatile intermediate for various chemical transformations. The steric bulk of the tert-butyl group plays a significant role in the selectivity and outcome of the reactions, as seen in the diastereoselective addition of zincated hydrazones .

Chemical Reactions Analysis

The chemical reactions involving tert-butylboronic acid pinacol ester are characterized by their high selectivity and yields. The use of catalytic systems, such as rhodium and palladium complexes, enables precise control over the reaction outcomes, leading to products with high enantio- and diastereoselectivity. These reactions are crucial for the synthesis of complex organic molecules, including amino acid derivatives and dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylboronic acid pinacol ester derivatives are influenced by the boronic acid and ester functionalities. These properties are exploited in synthesis reactions to achieve high yields and selectivity. The stability of the pinacol ester allows for its use in various chemical environments, and the tert-butyl group contributes to the steric effects that are essential for the selectivity of the reactions .

科学研究应用

叔丁酸酯的催化合成

叔丁基硼酸频哪醇酯已用于通过钯催化的叔丁氧羰基化反应合成叔丁酸酯。此方法可实现高产率,并且适用于多种底物,包括苯、吡啶和喹啉硼酸或其频哪醇酯,展示了该试剂在有机合成中的灵活性 (Li 等,2014).

亲核加成活化

叔丁基硼酸频哪醇酯已被活化用于亲核加成和羰基的亲电捕获。此活化通过碳锂化促进 α-苯基硼基碳负离子的生成,该离子与羰基反应,证明了该试剂在创建复杂有机结构中的效用 (Fernández 和 González,2022).

磷光特性

有趣的是,叔丁基硼酸频哪醇酯在固态下表现出长寿命室温磷光,这一偶然发现突出了其在材料科学中的潜力。这种磷光值得注意,因为它没有重原子或羰基,而这些通常是有机分子磷光所必需的。磷光可能是由于分子结构中特定的平面外畸变 (Shoji 等,2017).

脱羧基硼化

在无碱条件下,使用叔丁基硼酸频哪醇酯,已实现羧酸脱羧基硼化形成芳基硼酸酯。此方法允许将各种芳基羧酸转化为芳基硼酸酯,包括那些在传统条件下难以脱羧基的羧酸,展示了该试剂在扩展有机合成工具箱中的效用 (Cheng 等,2017).

苄基化反应

叔丁基硼酸频哪醇酯也已被活化用于亚胺的苄基化反应,证明了与多种底物的良好相容性。此过程突出了该试剂在构建含氮有机化合物中的适用性,而含氮有机化合物在药物化学中具有重要意义 (Hollerbach 等,2019).

安全和危害

Tert-butylboronic acid pinacol ester is associated with certain safety hazards. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . It is also advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product . Use should be restricted to outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .

未来方向

Tert-butylboronic acid pinacol ester is a highly valuable building block in organic synthesis . Its increased stability presents new challenges, particularly in the removal of the boron moiety at the end of a sequence if required . Future research may focus on developing more efficient methods for this process .

属性

IUPAC Name |

2-tert-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BO2/c1-8(2,3)11-12-9(4,5)10(6,7)13-11/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEPUUOQJIWIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391230 | |

| Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butylboronic acid pinacol ester | |

CAS RN |

99810-76-1 | |

| Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)

![N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide](/img/structure/B1307317.png)

![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)